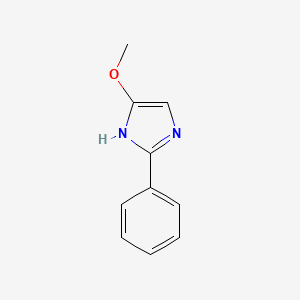

4-Methoxy-2-phenylimidazole

Description

Significance of Imidazole (B134444) Scaffold in Contemporary Chemistry

The imidazole scaffold, a five-membered aromatic heterocycle containing two nitrogen atoms, is widely recognized as a "privileged structure" in medicinal chemistry and materials science. ajrconline.orgmdpi.comijpsjournal.com This is attributed to its versatile binding capabilities, including hydrogen bonding and π–π stacking interactions, which allow it to interact with a wide array of biological targets like enzymes and receptors. ijpsjournal.com The electron-rich nature of the imidazole ring makes it a good ligand for various enzymes and proteins. nih.gov

The imidazole moiety is a fundamental component of the amino acid histidine, playing a crucial role in the catalytic activity of many enzymes. ajrconline.orgijpsjournal.com Its derivatives have been extensively investigated for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. ajrconline.orgnih.govbohrium.com In materials science, imidazole-based compounds are utilized in the formulation of polymers, coatings, and advanced materials for electronic devices due to their thermal stability and reactivity. chemimpex.com

Evolution of Research on Phenylimidazole Derivatives

The introduction of a phenyl group to the imidazole scaffold gives rise to phenylimidazole derivatives, a class of compounds that has garnered considerable research interest. The phenyl group provides a lipophilic character and allows for a wide range of substitutions, enabling the fine-tuning of the molecule's properties.

Early research on phenylimidazoles focused on their synthesis and basic characterization. Over the years, the focus has shifted towards exploring their diverse applications. For instance, various N-phenylimidazole derivatives have been studied for their biological activities. researchgate.net Phenylimidazole derivatives have been developed as potent inhibitors of bacterial enoyl-acyl carrier protein reductases, which are key enzymes in fatty acid biosynthesis, highlighting their potential as antibacterial agents. acs.orgnih.gov Furthermore, the unique photophysical properties of some phenylimidazole derivatives have led to their investigation in the field of organic light-emitting diodes (OLEDs) and chemical sensors.

Scope and Research Focus on 4-Methoxy-2-phenylimidazole

Within the broad class of phenylimidazoles, this compound has emerged as a compound of specific interest. The presence of a methoxy (B1213986) group at the 4-position of the imidazole ring introduces an electron-donating group, which can significantly influence the electronic properties and reactivity of the molecule. The molecular formula of this compound is C10H10N2O, and its molecular weight is 174.20 g/mol . accelachem.com

Research on this compound and its derivatives has explored their potential in various applications. For example, derivatives of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid have been synthesized and evaluated as potent inhibitors of xanthine (B1682287) oxidase, a key enzyme in the purine (B94841) catabolic pathway whose overactivity is associated with gout. nih.gov The methoxy group can enhance the lipophilicity of the molecule, potentially improving its membrane permeability. vulcanchem.com The synthesis of related compounds, such as 4,5-bis(4-methoxyphenyl)-2-phenyl-1H-imidazole, has also been reported, further expanding the chemical space of methoxy-substituted phenylimidazoles. chemsrc.comresearchgate.net

The following table summarizes the key properties of this compound and a related compound.

| Property | This compound | 4,5-bis(4-methoxyphenyl)-2-phenyl-1H-imidazole |

| Molecular Formula | C10H10N2O | C23H20N2O2 |

| Molecular Weight | 174.20 g/mol | 356.42 g/mol |

| CAS Number | 128666-05-7 | Not available |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2-phenyl-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-9-7-11-10(12-9)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPNOPPNJLAZLGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00570011 | |

| Record name | 5-Methoxy-2-phenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128666-05-7 | |

| Record name | 5-Methoxy-2-phenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Computational Investigations of 4 Methoxy 2 Phenylimidazole

Vibrational Spectroscopic Characterization

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding within a molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different vibrational modes. For 4-Methoxy-2-phenylimidazole, characteristic FT-IR absorption bands are observed that confirm the presence of its key functional groups.

Key FT-IR spectral features for imidazole (B134444) and its derivatives include:

N-H Stretching: A broad band typically observed in the region of 3200–3400 cm⁻¹ is characteristic of the N-H stretching vibration within the imidazole ring.

C-O-C Ether Vibrations: The presence of the methoxy (B1213986) group is confirmed by C-O-C ether vibrations, which typically appear in the 1250–1050 cm⁻¹ range.

Aromatic C-H Stretching: Absorptions just above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the aromatic phenyl and imidazole rings. libretexts.org

C=C and C=N Stretching: The aromatic ring and imidazole C=C and C=N stretching vibrations are typically found in the 1600-1400 cm⁻¹ region. vscht.cz

C-H Bending: Out-of-plane ("oop") bending vibrations for the C-H bonds on the aromatic ring are observed in the 900-675 cm⁻¹ range. libretexts.org

Table 1: Characteristic FT-IR Absorption Bands for this compound and Related Structures

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Imidazole N-H | Stretching | 3200–3400 | |

| Aromatic C-H | Stretching | > 3000 | libretexts.org |

| Methoxy C-O-C | Stretching | 1250–1050 | |

| Aromatic C=C | Stretching | 1600–1585, 1500–1400 | libretexts.org |

| C-H | Out-of-plane Bending | 900–675 | libretexts.org |

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing additional structural information. In the context of this compound, FT-Raman is effective for characterizing the carbon skeleton and aromatic ring vibrations.

Key FT-Raman spectral features include:

Aromatic Ring Vibrations: Strong bands corresponding to the ring vibrations of the phenyl and imidazole moieties are prominent. semanticscholar.org For instance, bands around 1605 and 1616 cm⁻¹ are attributed to ring vibrations from aromatic residues. semanticscholar.org

C-H Stretching: Aromatic C-H stretching vibrations are also observable, typically appearing above 3000 cm⁻¹. thermofisher.com

Skeletal Vibrations: The lower frequency region of the Raman spectrum provides information about the skeletal vibrations of the molecule. wallonie.be

The combination of FT-IR and FT-Raman spectroscopy provides a comprehensive vibrational profile of this compound, confirming its structural integrity and the presence of all expected functional groups. thermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are the most common types used for organic compounds.

Proton NMR (¹H NMR) provides detailed information about the number, type, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum exhibits distinct signals for the protons of the methoxy group, the imidazole ring, and the phenyl ring.

Expected ¹H NMR chemical shifts (δ) are:

Methoxy Protons (-OCH₃): A singlet corresponding to the three equivalent protons of the methoxy group is typically observed around δ 3.8–4.0 ppm.

Aromatic Protons (Phenyl and Imidazole Rings): The protons on the phenyl and imidazole rings resonate in the aromatic region, generally between δ 6.8 and 8.2 ppm. The specific chemical shifts and splitting patterns depend on the substitution pattern and the electronic environment of each proton. For example, in a related compound, 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole, the methoxy protons appear as a singlet, and the aromatic protons show complex multiplets in the expected regions. researchgate.net

Imidazole N-H Proton: The N-H proton of the imidazole ring often appears as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration. In some cases, it may exchange with deuterium (B1214612) in deuterated solvents, leading to its disappearance from the spectrum. researchgate.net

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Multiplicity | Predicted Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| Methoxy (-OCH₃) | Singlet | 3.8–4.0 | |

| Aromatic (Phenyl/Imidazole) | Multiplet | 6.8–8.2 | |

| Imidazole (N-H) | Broad Singlet | Variable | nih.gov |

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal.

Expected ¹³C NMR chemical shifts (δ) for this compound are:

Imidazole Carbons: The carbon atoms of the imidazole ring resonate at characteristic chemical shifts. The C-2 carbon, being attached to two nitrogen atoms, is typically found further downfield. In related phenylimidazoles, the imidazole carbons appear in the range of δ 114-139 ppm. nih.gov The C-2 and C-4 carbon signals for imidazole derivatives can appear in the δ 140–160 ppm range.

Phenyl Carbons: The carbon atoms of the phenyl ring will show signals in the aromatic region, typically between δ 110 and 150 ppm. bhu.ac.in The exact shifts are influenced by the substituent effects of the imidazole ring.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to have a signal in the upfield region, typically around δ 55-60 ppm. rsc.org

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Imidazole C-2 | 140–160 | |

| Imidazole C-4/C-5 | 114–139 | nih.gov |

| Phenyl Carbons | 110–150 | bhu.ac.in |

| Methoxy (-OCH₃) | 55–60 | rsc.org |

Density Functional Theory (DFT) Based Theoretical Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. DFT calculations can predict molecular geometries, vibrational frequencies, NMR chemical shifts, and other properties with a high degree of accuracy. researchgate.net

For imidazole derivatives, DFT studies, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms in the molecule. researchgate.net

Predict Vibrational Spectra: Calculate theoretical FT-IR and FT-Raman spectra. These calculated spectra can be compared with experimental data to aid in the assignment of vibrational bands. researchgate.net

Analyze Electronic Properties: DFT is used to calculate properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net For instance, a large HOMO-LUMO gap suggests high stability. researchgate.net

Simulate NMR Spectra: Theoretical calculations of ¹H and ¹³C NMR chemical shifts can be performed and compared with experimental results to confirm structural assignments. researchgate.net

Investigate Intermolecular Interactions: Natural Bond Orbital (NBO) analysis, a feature of DFT studies, can provide insights into charge delocalization and hyperconjugative interactions within the molecule, which contribute to its stability. researchgate.net

Theoretical studies on related phenylimidazole structures have shown good agreement between calculated and experimental spectroscopic data, validating the use of DFT for understanding the properties of this compound. researchgate.netgazi.edu.tr

Quantum Chemical Optimization of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the molecular geometry and electronic properties of compounds like this compound. scielo.org.za These computational methods allow for the optimization of the molecule's structure to its lowest energy state, providing insights into bond lengths, bond angles, and dihedral angles.

For instance, studies on similar imidazole derivatives have utilized DFT with various basis sets, such as B3LYP/6-311++G(d,p), to compute optimized geometrical parameters. openaccesspub.org The resulting optimized structure represents the most stable conformation of the molecule in the gaseous phase. This computational approach has been successfully applied to a range of phenylimidazole and methoxyphenyl derivatives to understand their structural characteristics. openaccesspub.orggazi.edu.tr The optimization process involves finding a minimum on the potential energy surface of the molecule, which corresponds to a stable molecular structure.

The electronic structure of this compound is significantly influenced by the interplay between the imidazole ring, the phenyl group, and the methoxy substituent. The distribution of electron density and the nature of the chemical bonds can be thoroughly analyzed through these computational models. For example, in related phenylimidazole compounds, the planarity of the molecule and the torsional angles between the phenyl and imidazole rings are key determinants of their electronic and biological properties. nih.gov Quantum mechanical geometry optimizations have been employed to understand the electronic effects of substituents on the imidazole ring, revealing how different groups can alter the charge distribution on the coordinating nitrogen atom. nih.gov

Prediction and Analysis of Vibrational Frequencies

Theoretical calculations are instrumental in predicting and analyzing the vibrational spectra (FT-IR and FT-Raman) of molecules. nih.gov For compounds structurally related to this compound, DFT calculations have been used to compute harmonic vibrational frequencies. openaccesspub.org These theoretical frequencies are often scaled to better match experimental data, aiding in the precise assignment of vibrational modes observed in FT-IR and FT-Raman spectra. researchgate.net

For example, in aromatic compounds, C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ range. scielo.org.za The characteristic vibrations of the imidazole ring, phenyl ring, and the methoxy group can all be identified and assigned based on these theoretical predictions. The agreement between calculated and experimental vibrational wavenumbers provides confidence in the accuracy of the computational model and the subsequent analysis of the molecule's properties. nih.gov

Theoretical Spectroscopic Parameter Calculations (NMR, UV-Vis)

Computational chemistry provides valuable methods for predicting and interpreting spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating the ¹H and ¹³C NMR chemical shifts of molecules. scielo.org.za Theoretical NMR calculations for related imidazole derivatives have shown good agreement with experimental data, confirming the accuracy of the computational methods used. researchgate.net For instance, in studies of 2-phenyl substituted imidazoles, DFT-GIAO methods were employed to analyze the effects of tautomerization and intermolecular interactions on the NMR spectra. mdpi.com

UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) is the primary method for calculating the electronic absorption spectra (UV-Vis) of molecules. scielo.org.za This approach can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. rsc.org These calculations help in understanding the electronic transitions occurring within the molecule, often from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). scielo.org.za For example, TD-DFT calculations on imidazole-centered chromophores have been used to analyze the nature of these electronic transitions. rsc.org

Conformational Analysis and Stability Investigations

The conformational landscape of a molecule dictates its physical and biological properties. Computational methods are essential for exploring the different possible conformations of this compound and determining their relative stabilities.

Conformational analysis involves systematically rotating specific bonds to generate various conformers and then calculating their energies to identify the most stable structures. For related imidazole derivatives, DFT calculations have been used to determine the preferred tautomeric forms and their relative energies. mdpi.com For instance, studies on 2-phenylimidazolecarbaldehydes and their corresponding alcohols have shown that the energy differences between tautomers can be small, suggesting the coexistence of multiple forms in solution. mdpi.com The stability of different conformers is influenced by factors such as steric hindrance and intramolecular interactions. In the case of this compound, the orientation of the phenyl and methoxy groups relative to the imidazole ring would be a key focus of such an analysis.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. scielo.org.za

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity. researchgate.net

For imidazole derivatives, HOMO-LUMO analysis has been used to predict their potential as corrosion inhibitors and to understand charge transfer within the molecule. researchgate.netresearchgate.net The distribution of the HOMO and LUMO across the molecule reveals the most likely sites for electrophilic and nucleophilic attack. In imidazole-centered systems, the HOMO is often localized on the imidazole and phenyl rings, while the LUMO can be distributed over the entire molecule, indicating potential for intramolecular charge transfer upon excitation. rsc.org

| Parameter | Value (eV) |

|---|---|

| EHOMO | -7.199 |

| ELUMO | -2.985 |

| Energy Gap (ΔE) | 10.184 |

| Ionization Potential (I) | 7.199 |

| Electron Affinity (A) | 2.985 |

| Electronegativity (χ) | 2.107 |

| Global Hardness (η) | 5.092 |

| Global Softness (S) | 0.098 |

Natural Bond Orbital (NBO) Analysis of Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a powerful computational tool that provides a detailed picture of the bonding and electronic structure of a molecule. dergipark.org.tr It examines the interactions between filled (donor) and empty (acceptor) orbitals, which are crucial for understanding intramolecular charge transfer (ICT) and hyperconjugative interactions that contribute to molecular stability. researchgate.net

The NBO method analyzes the delocalization of electron density from occupied Lewis-type (bonding or lone pair) NBOs to unoccupied non-Lewis-type (antibonding or Rydberg) NBOs. The stabilization energy (E²) associated with these donor-acceptor interactions quantifies the strength of the hyperconjugative effect. researchgate.net Larger E² values indicate stronger interactions and greater stabilization of the molecule. researchgate.net

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (1) N3 | π(C1-C2) | 25.83 |

| LP (1) N3 | π(C4-C5) | 21.47 |

| π (C1-C2) | π(C4-C5) | 19.78 |

| π (C4-C5) | π(C1-C2) | 15.34 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface maps the electrostatic potential onto the electron density surface, with different colors representing different potential values.

Typically, regions of negative electrostatic potential (often colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. Green areas represent regions of neutral potential.

For imidazole derivatives, MEP analysis has been used to identify the most reactive sites for intermolecular interactions. researchgate.net For example, the nitrogen atoms of the imidazole ring are often found to be the most negative regions, making them likely sites for protonation or coordination to metal ions. The MEP surface can also provide insights into the regions of the molecule that are likely to participate in hydrogen bonding. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM) for Non-Covalent Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) offers a powerful framework for analyzing the electronic structure of molecules and characterizing the nature of chemical bonds and other atomic interactions. researchgate.net Developed by Richard Bader and his research group, QTAIM is based on a topological analysis of the electron density, ρ(r), a fundamental and experimentally observable quantum mechanical property. researchgate.netosti.gov This methodology allows for an unambiguous partitioning of a molecule into atomic basins, enabling the study of both covalent and non-covalent interactions with quantitative rigor. osti.govnih.gov

At the core of QTAIM is the analysis of the gradient vector field of the electron density, ∇ρ(r). The critical points (CPs) in this field, where ∇ρ(r) = 0, are of particular importance. These points are classified based on the curvature of the electron density around them. For the study of non-covalent interactions, the most relevant is the Bond Critical Point (BCP), which exists between two interacting atoms. researchgate.net The properties of the electron density at the BCP provide profound insights into the nature and strength of the interaction. ufs.ac.za

In the context of this compound, QTAIM is instrumental in identifying and characterizing the various weak intramolecular non-covalent interactions that contribute to its conformational stability. These interactions can include hydrogen bonds, dihydrogen bonds, and van der Waals forces. nih.govnih.gov The imidazole ring itself is capable of participating in a variety of non-covalent interactions through its NH group, pyridine-like nitrogen atom, and its π-system. researchgate.net The presence of the methoxy and phenyl substituents introduces additional possibilities for intramolecular interactions, such as C–H···O and C–H···N hydrogen bonds, which dictate the molecule's preferred three-dimensional structure.

The characterization of these weak bonds relies on the analysis of several key topological parameters at the BCP:

Electron Density (ρ(r)) : The magnitude of ρ(r) at the BCP correlates with the strength of the bond. For non-covalent interactions, these values are typically low.

Laplacian of Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A positive value (∇²ρ(r) > 0) signifies a closed-shell interaction, which is characteristic of non-covalent bonds, ionic bonds, and van der Waals interactions. researchgate.net This indicates that electron density is depleted in the internuclear region and concentrated in the atomic basins. Conversely, a negative value (∇²ρ(r) < 0) is the hallmark of a shared-shell interaction, i.e., a covalent bond.

Total Electron Energy Density (H(r)) : H(r) is the sum of the kinetic energy density, G(r), and the potential energy density, V(r). The sign of H(r) at the BCP provides further insight into the degree of covalency. For weak to medium-strength hydrogen bonds, H(r) is typically positive. For strong hydrogen bonds with a significant covalent character, H(r) becomes negative. researchgate.netscielo.org.mx

Computational studies on related phenyl-imidazole derivatives and other molecules with similar functional groups consistently employ QTAIM to quantify these subtle but structurally significant interactions. researcher.liferesearchgate.net For this compound, QTAIM analysis would likely focus on identifying BCPs corresponding to potential intramolecular hydrogen bonds, such as between a hydrogen atom on the phenyl ring and the nitrogen of the imidazole, or a hydrogen on the methyl group of the methoxy function and the imidazole nitrogen.

The following interactive table presents hypothetical yet representative QTAIM data for the types of non-covalent interactions expected within this compound, based on values reported for similar molecular systems in the literature. These data are derived from density functional theory (DFT) calculations, a common method for generating the electron density for QTAIM analysis. nih.govmdpi.com

| Interaction Type | Bond Path | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) |

|---|---|---|---|---|

| Intramolecular Hydrogen Bond | C-H···N | 0.015 | 0.045 | 0.001 |

| Intramolecular Hydrogen Bond | C-H···O | 0.012 | 0.038 | 0.0008 |

| van der Waals | H···H | 0.008 | 0.025 | 0.0005 |

The small positive values for electron density (ρ(r)) and the positive signs for the Laplacian (∇²ρ(r)) and total energy density (H(r)) in the table are characteristic of weak, closed-shell non-covalent interactions. researchgate.netscielo.org.mx Such analysis provides a detailed and quantitative picture of the bonding landscape, confirming the presence and relative strength of the intramolecular forces that govern the molecular architecture of this compound. nih.gov

Mechanistic Insights into Reactions Involving 4 Methoxy 2 Phenylimidazole

Reaction Mechanism Elucidation in Organic Transformations

The synthesis and catalytic activity of imidazole (B134444) derivatives are of significant interest in organic chemistry. nih.govresearchgate.netsci-hub.secuestionesdefisioterapia.com Understanding the underlying mechanisms is crucial for optimizing reaction conditions and expanding their applications.

The formation of the 2,4-disubstituted imidazole core of 4-Methoxy-2-phenylimidazole can be achieved through several synthetic routes, each with a distinct mechanistic pathway.

One common method is a variation of the Debus-Radziszewski reaction . This reaction typically involves a diketone, an aldehyde, and ammonia (B1221849). In the synthesis of this compound, a key modification is the use of specific precursors to ensure the correct placement of the methoxy (B1213986) and phenyl groups. For instance, the reaction can utilize glyoxal (B1671930) (as the diketone component), benzaldehyde, and an appropriate methoxy-substituted amine or ammonia source. The mechanism proceeds via a cyclocondensation pathway.

Another significant approach is the [3+2] cyclization of vinyl azides with amidines, which offers a catalyst-free route to 2,4-disubstituted imidazoles. nih.govacs.org This method is valued for its efficiency and tolerance of a broad range of functional groups. nih.govacs.org The mechanism involves the reaction of a benzamidine (B55565) with a vinyl azide (B81097), leading to the formation of the imidazole ring through a concerted or stepwise cycloaddition process. nih.govacs.org

A modular, one-pot synthesis has also been developed, which involves the initial oxidation of a ketone (like acetophenone) using catalytic hydrobromic acid (HBr) and dimethyl sulfoxide (B87167) (DMSO) to form a glyoxal derivative. acs.org This is followed by a condensation reaction with an aldehyde and ammonium (B1175870) acetate (B1210297) to construct the imidazole ring. acs.org

Finally, the condensation of an α-bromo-ketone with formamide (B127407) provides another pathway. This involves the initial bromination of a ketone, such as 4-methoxyacetophenone, at the alpha position. The resulting α-bromo-4-methoxyacetophenone then undergoes cyclization with formamide at elevated temperatures, proceeding through nucleophilic substitution and subsequent dehydration to form the imidazole ring.

Ligand-accelerated catalysis (LAC) is a phenomenon where the rate of a catalytic reaction is significantly increased by the presence of a specific ligand that coordinates to the metal center. princeton.edu Imidazole derivatives, including this compound, have been shown to act as effective ligands in various metal-catalyzed reactions, notably with ruthenium. acs.org

In the ruthenium-catalyzed hydroesterification of alkenes using formates, imidazole derivatives serve as ligands that not only accelerate the reaction but also suppress undesirable side reactions like the decarbonylation of the formate (B1220265). acs.org The proposed mechanism suggests that the Lewis basic imidazole coordinates to the ruthenium catalyst. This coordination alters the electronic properties and steric environment of the metal center, facilitating the key steps of the catalytic cycle, which include the oxidative addition of the formate, insertion of the alkene, and reductive elimination of the final ester product. acs.org This process avoids the need for toxic carbon monoxide gas or directing groups, making it a more efficient and safer synthetic method. acs.org The effectiveness of the imidazole ligand is evident in the dramatically improved yields and broader substrate scope for both intermolecular and intramolecular hydroesterification reactions. acs.org

| Catalyst System | Reaction Type | Key Mechanistic Feature | Reference |

| Ru₃(CO)₁₂ / Imidazole derivative | Hydroesterification of alkenes | Imidazole ligand coordinates to Ru, accelerating the reaction and suppressing decarbonylation. | acs.org |

| Pd(II) / 2-phenylimidazole (B1217362) carbene | Suzuki–Miyaura cross-coupling | Cyclometalated imidazole carbene complex acts as a highly active catalyst. | acs.org |

Mechanistic Studies in Polymerization and Curing Processes

Imidazole and its derivatives are widely utilized as curing agents and accelerators for epoxy resins, leading to materials with excellent chemical resistance, thermal stability, and dielectric properties. guidechem.comjoiematerial.comchemicalbook.com The curing mechanism is primarily an anionic catalytic polymerization. joiematerial.com

The curing of epoxy resins with imidazoles that have an N-H bond (1,3-unsubstituted), such as 2-phenylimidazole, follows a multi-step mechanism. guidechem.comchemicalbook.comdatapdf.com

Initiation by Adduct Formation: The process begins with a nucleophilic attack by the more basic, pyridine-type nitrogen of the imidazole ring on the carbon atom of the epoxide ring. acs.org This ring-opening reaction forms a 1:1 adduct. guidechem.comchemicalbook.com

Proton Transfer and Catalyst Regeneration: A proton is then transferred from the secondary amine (N-1) of the imidazole to the newly formed alkoxide, creating a hydroxyl group and regenerating a pyridine-type nitrogen. datapdf.comacs.org

Formation of the 1:2 Adduct: The newly formed basic nitrogen in the 1:1 adduct can then attack a second epoxide molecule, forming a 1:2 adduct. guidechem.comchemicalbook.comresearchgate.net This 1:2 adduct is considered the key species that initiates the subsequent polymerization. researchgate.net

Anionic Polymerization: The alkoxide ion of the adduct then acts as the true initiator for the anionic chain-growth polymerization of the remaining epoxy monomers. guidechem.comchemicalbook.com This propagation step involves the sequential opening of epoxide rings, leading to the formation of polyether chains and ultimately a highly cross-linked, three-dimensional network. researchgate.net

The initial formation of an epoxy-imidazole adduct is a critical and rapid first step in the curing process. guidechem.comchemicalbook.com For 1,3-unsubstituted imidazoles like 2-phenylimidazole, the reaction proceeds quickly to form not only a 1:1 adduct but continues to form a 1:2 adduct. guidechem.comchemicalbook.com This adduct formation permanently incorporates the imidazole into the polymer network. researchgate.net

The structure of the imidazole derivative significantly influences its effectiveness in polymerization. The order of effectiveness for several imidazoles has been established as: 2-ethyl-4-methylimidazole (B144543) > 1-n-butylimidazole > 2-phenylimidazole > imidazole. guidechem.comchemicalbook.com The polymerization is initiated by the adduct, which then triggers an anionic polymerization of the epoxy resin. guidechem.comchemicalbook.com The process results in a cured material with high thermal stability and chemical resistance. Differential scanning calorimetry (DSC) is a common technique used to study these curing behaviors and align them with the proposed polymerization mechanism. guidechem.comresearchgate.net

| Curing Stage | Mechanistic Description | Key Species | Reference |

| Initiation | Nucleophilic attack of imidazole's pyridine-type nitrogen on the epoxy ring. | Imidazole, Epoxide | acs.org |

| Adduct Formation | Formation of a 1:1 adduct, followed by proton transfer and formation of a 1:2 adduct for 1,3-unsubstituted imidazoles. | 1:1 Epoxy-imidazole adduct, 1:2 Epoxy-imidazole adduct | guidechem.comchemicalbook.comresearchgate.net |

| Propagation | Anionic chain-growth polymerization initiated by the alkoxide of the adduct. | Adduct alkoxide, Epoxy monomer | guidechem.comchemicalbook.com |

| Termination/Cross-linking | Formation of a three-dimensional polyether network. | Cross-linked polymer | researchgate.net |

Metal-Mediated Mechanistic Pathways

The interaction of imidazole derivatives with transition metals opens up a vast area of catalytic applications, particularly in carbon-carbon bond formation. acs.orgbeilstein-journals.orgnih.gov this compound and similar structures can serve as ligands or precursors to ligands in these catalytic systems.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura reaction, are prime examples. acs.org Cyclometalated palladium complexes featuring a C^N 2-phenylimidazole carbene ligand have been synthesized and studied. acs.org In these complexes, the imidazole derivative is not just a simple donor ligand but is part of a pincer-like structure that binds to the palladium center through both a carbon and a nitrogen atom.

The catalytic cycle for the Suzuki–Miyaura reaction mediated by such a complex generally involves three main steps:

Oxidative Addition: The active Pd(0) species reacts with an aryl halide (Ar-X), inserting into the carbon-halogen bond to form a Pd(II) intermediate.

Transmetalation: The organoboron reagent (Ar'-B(OR)₂) transfers its aryl group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. This step is typically facilitated by a base.

Reductive Elimination: The two aryl groups on the palladium complex couple to form the new biaryl product (Ar-Ar'), and the Pd(0) catalyst is regenerated, ready to start a new cycle.

The steric and electronic properties of the substituents on the 2-phenylimidazole ligand, such as the methoxy group, can significantly influence the catalytic activity. acs.org For instance, bulky substituents on the N-1 position of the imidazole have been shown to have a strong correlation with the catalytic efficiency in the cross-coupling of aryl chlorides. acs.org These tailored ligands can lead to highly active catalysts capable of coupling various aryl and benzyl (B1604629) chlorides with different boronic acids in excellent yields, even at very low catalyst concentrations. acs.org

Substrate Insertion into Metal Hydride Complexes

The insertion of unsaturated substrates, such as carbon dioxide (CO2), into metal-hydride bonds is a fundamental step in many catalytic cycles, including hydrogenation and hydroformylation reactions. The electronic properties of the ligands surrounding the metal center significantly influence the kinetics and mechanism of this insertion process.

One of the common pathways for CO2 insertion into a metal hydride involves the nucleophilic attack of the hydride on the electrophilic carbon atom of CO2. nih.gov This can proceed through an outer-sphere mechanism, where there is no direct coordination of CO2 to the metal center in the rate-determining step, or an inner-sphere mechanism, which involves a four-membered ring transition state. researchgate.net

The rate of this insertion is sensitive to the electronic environment at the metal center. Ligands that increase the electron density on the metal and the hydricity of the M-H bond can accelerate the reaction. For instance, the incorporation of an electron-donating methoxy group in the para position of a pincer ligand scaffold in a nickel hydride complex was found to nearly double the rate of CO2 insertion compared to the unsubstituted analogue. nih.gov Conversely, an electron-withdrawing group at the same position led to a four-fold decrease in the reaction rate. nih.gov This highlights the importance of ligand electronics in modulating the reactivity of metal hydrides.

While direct studies on this compound as a ligand in this context are not extensively documented, the principle of its electron-donating methoxy group influencing the reactivity of a metal center can be inferred.

A notable example that underscores the role of methoxy-substituted ligands involves a dimeric copper hydride complex stabilized by a bulky N-heterocyclic carbene ligand, IPr*OMe, which is N,N'-bis(2,6-bis(diphenylmethyl)-4-methoxy-phenyl)imidazole-2-ylidene. researchgate.netresearchgate.netosti.gov In this system, the stepwise insertion of CO2 into the bridging copper-hydride bonds was observed through single-crystal to single-crystal transformations. researchgate.netresearchgate.netosti.gov This allowed for the isolation and characterization of key intermediates that are often transient in solution-phase reactions. researchgate.netresearchgate.netosti.gov

The first insertion of CO2 leads to the formation of a dicopper formate hydride complex, [(IPrOMe)Cu]2(μ-1,3-O2CH)(μ-H). researchgate.netresearchgate.netosti.gov A subsequent insertion of a second CO2 molecule yields a dicopper bis(formate) complex, [(IPrOMe)Cu]2(μ-1,3-O2CH)(μ-1,1-O2CH), featuring two distinct formate binding modes. researchgate.netresearchgate.netosti.gov These findings provide crucial experimental evidence for insertion pathways that can occur without the complete dissociation of a dimeric metal hydride complex into reactive monomers. researchgate.net

| Complex | Ligand Substituent | Relative Rate of CO2 Insertion |

|---|---|---|

| (p-OMe-tBuPCP)NiH | Methoxy (electron-donating) | ~2x faster |

| (tBuPCP)NiH | Unsubstituted | Baseline |

| (p-I-tBuPCP)NiH | Iodo (electron-withdrawing) | ~4x slower |

Role of N-Heterocyclic Carbenes (NHCs) Derived from Imidazoles

N-Heterocyclic carbenes (NHCs) have emerged as a versatile class of ligands in organometallic chemistry and catalysis. acs.org Their success is largely attributed to their strong σ-donating properties, which lead to the formation of robust metal-ligand bonds and enhance the stability of catalytic species. acs.org NHCs derived from imidazole precursors are among the most common and have found widespread application. nih.govbeilstein-journals.org

The electronic and steric properties of NHCs can be readily tuned by modifying the substituents on the imidazole ring. The introduction of a methoxy group, as in the case of an NHC derived from this compound, would be expected to enhance the electron-donating character of the carbene. The effect of methoxy functionalization on the electronic properties of NHC ligands has been assessed using various spectroscopic and computational methods. researchgate.net

NHCs serve as ancillary ligands that can modulate the reactivity of the metal center in various catalytic transformations. For instance, ruthenium complexes bearing NHC ligands are highly efficient catalysts for olefin metathesis. nih.gov Similarly, rhodium and iridium complexes with NHC ligands have shown significant activity in transfer hydrogenation and hydroformylation reactions. acs.org

In the context of the previously mentioned copper hydride system, the bulky IPr*OMe ligand, derived from a methoxy-substituted imidazole precursor, plays a critical role in stabilizing the dimeric copper hydride and the resulting formate insertion products. researchgate.netresearchgate.net The steric bulk of the ligand prevents the formation of monomeric copper hydride species in solution, thereby allowing for the observation of the stepwise insertion mechanism in the solid state. researchgate.netresearchgate.net This demonstrates how the design of NHC ligands, including the incorporation of functional groups like methoxy substituents, can provide access to unique reactivity and mechanistic insights.

The synthesis of NHC-metal complexes can be achieved through various methods, including the deprotonation of the corresponding imidazolium (B1220033) salt or the thermolysis of "protected" NHC adducts. beilstein-journals.orgcaltech.edu For example, 2-(pentafluorophenyl)imidazolidine adducts can decompose upon mild heating to generate the free NHC, which can then be trapped by a metal precursor. caltech.edu The rate of this decomposition is influenced by the electronic nature of the substituents on the imidazolidine (B613845) ring, with electron-rich adducts decomposing faster. caltech.edu

| Method | Precursor | Conditions | Byproduct |

|---|---|---|---|

| Deprotonation | Imidazolium salt | Base | Conjugate acid of the base |

| Cleavage of Adducts | NHC·CO2 zwitterion | Heat | CO2 |

| Thermolysis | 2-(Pentafluorophenyl)imidazolidine | Heat | Pentafluorobenzene |

| Transmetalation | Ag(I)-NHC complex | Reaction with another metal salt | Ag(I) salt |

Applications of 4 Methoxy 2 Phenylimidazole in Advanced Chemical Research

Ligand Design in Homogeneous Catalysis

In homogeneous catalysis, the design of ligands is crucial for controlling the activity and selectivity of metal catalysts. The imidazole (B134444) framework is a cornerstone in the development of novel ligands, and derivatives like 4-Methoxy-2-phenylimidazole offer specific advantages due to their electronic and structural characteristics.

Asymmetric Catalysis with Imidazole-Based Ligands

While direct studies focusing exclusively on this compound as a chiral ligand are not extensively documented, its structural analogues are pivotal in the synthesis of effective ligands for asymmetric reactions. Research has demonstrated the utility of ligands derived from 2-phenylimidazole (B1217362) precursors in key carbon-carbon bond-forming reactions.

Table 1: Performance of 2-Phenylimidazole-Derived Ligands in the Henry Reaction This table is illustrative, based on findings for related imidazole compounds.

| Ligand Type | Metal Precursor | Reaction | Enantiomeric Excess (ee) | Research Focus |

| Chiral Amines from 2-phenylimidazole | Copper(II) 4-methoxybenzoate | Henry Reaction | Moderate | Influence of substituent bulk and metal anion on enantioselectivity. upce.cz |

| Tridentate Imidazole Ligands | Not Specified | Henry Reaction | Poor | Comparison of amine vs. amide linkers in the ligand structure. nih.govpsu.edu |

Development of N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic Carbenes (NHCs) are a dominant class of ligands in modern organometallic chemistry and catalysis, prized for their strong σ-donating properties and steric tuneability. sci-hub.se The imidazole core of this compound makes it an ideal precursor for the synthesis of NHC ligands.

The general synthetic route to NHC-metal complexes often involves the deprotonation of an imidazolium (B1220033) salt precursor. nih.gov For this compound, this would involve N-alkylation or N-arylation followed by deprotonation to yield the free carbene, which can then be coordinated to a metal center.

Research on related systems highlights the significant impact of substituents on the electronic properties of NHC ligands. Studies on methoxy-functionalized NHCs have shown that the methoxy (B1213986) group enhances the electron-donating character of the ligand compared to its non-methoxylated parent systems. researchgate.net This increased electron-donating ability can stabilize metal centers in higher oxidation states and influence the catalytic activity. At the same time, phenyl-imidazole derivatives have been systematically studied to develop potent inhibitors and ligands. nih.gov Therefore, an NHC derived from this compound would combine the steric bulk of the phenyl group with the electronic influence of the methoxy group, offering a pathway to create highly stable and reactive catalysts. sci-hub.seresearchgate.net

Catalytic Dehydrogenation Processes

Catalytic dehydrogenation, particularly of formic acid, is a critical reaction for chemical hydrogen storage. The design of efficient catalysts for this process often relies on sophisticated ligands that can facilitate the reaction under mild conditions. Imidazole-based NHCs have proven effective in this domain.

For example, iridium complexes bearing NHC-phosphane hybrid ligands have been successfully used for the catalytic dehydrogenation of formic acid. acs.org One such study investigated a ligand featuring a methoxyethyl group on the imidazole ring, demonstrating that the presence of the ether functionality can significantly enhance catalytic activity, particularly when using green cosolvents like dimethyl carbonate (DMC). acs.org The turnover frequency (TOF) for the catalyst dramatically increased from 61 h⁻¹ under solventless conditions to 988 h⁻¹ in a DMC/formic acid mixture. acs.org

Furthermore, the asymmetric hydrogenation of imidazole derivatives themselves, such as N-Boc-4-methyl-2-phenylimidazole, has been explored using Ruthenium-based catalysts, underscoring the compatibility of the phenylimidazole scaffold with hydrogenation and dehydrogenation processes. acs.org These findings suggest that an NHC ligand derived from this compound could be a promising candidate for developing robust catalysts for dehydrogenation reactions.

Materials Science Applications

The chemical stability and functional groups of this compound make it a valuable component in the formulation of advanced materials, including polymers, coatings, and composites.

Role in Advanced Polymer Systems and Coatings

In polymer science, imidazole derivatives are widely recognized for their role as curing agents and accelerators for epoxy resins. The incorporation of these compounds can significantly improve the thermal and mechanical properties of the resulting polymer network.

Specifically, it has been noted that 4-methoxy derivatives of imidazoles can be utilized as effective curing agents for epoxy systems. Their inclusion helps to enhance both thermal stability and chemical resistance in the cured product. Imidazoles function by catalyzing the polymerization of epoxy resins, forming adducts with epoxides that initiate the curing process. acs.org The curing efficiency is typically dependent on the concentration of the imidazole and the reaction temperature. Dual-locked aminopyridines, which are structurally related, have been shown to act as thermal latent curing agents, providing excellent storage stability for one-component epoxy resins and promoting efficient curing upon heating. acs.org

The use of imidazole derivatives extends to organic-inorganic composite coatings, where they can be part of the curing accelerator system for creating films with specific functionalities. googleapis.com

Integration into High-Performance Composite Materials

High-performance composite materials, particularly fiber-reinforced polymers, require a strong and stable interface between the fiber reinforcement and the polymer matrix. Imidazole compounds are used in the formulation of epoxy resins for these demanding applications. google.com

Patents describe epoxy resin compositions for fiber-reinforced composite materials that include various imidazole derivatives as curing accelerators. epo.orgjustia.com For example, compounds like 2-phenyl-4-methylimidazole are listed as components that contribute to achieving high heat resistance and mechanical strength in the final composite material. epo.org These materials are suitable for applications requiring rapid curing cycles. epo.org

Given its structural similarities to these established compounds, this compound is a strong candidate for integration into such systems. It could function as a curing agent that enhances the cross-linking density of the epoxy matrix. Furthermore, its functional groups could potentially improve the adhesion between the polymer matrix and fibers (such as carbon or glass fibers), leading to composite materials with superior strength, stiffness, and thermal stability. justia.com

Functional Materials Engineering

The imidazole scaffold is a fundamental building block in materials science, and derivatives like this compound are explored for their potential contributions to the development of high-performance polymers and functional materials. Imidazole-containing compounds are well-regarded for their role as curing agents for epoxy resins, where they facilitate the polymerization process, leading to materials with enhanced thermal and chemical resistance. Related compounds, such as 4-Methyl-2-phenylimidazole, have been specifically identified for their utility in curing bisphenol-F epoxy resins. sigmaaldrich.comchemicalbook.com

Chemical Biology Probes and Mechanistic Investigations

In the realm of chemical biology, small molecules that can interact with and report on biological systems are indispensable. This compound serves as a core structure for the development of such molecular probes, enabling detailed investigations into complex biological processes.

Trifunctional chemical probes are powerful tools designed for target identification and protein profiling. These molecular constructs typically possess three key components: (1) a recognition element that binds to the protein of interest, (2) a reactive group for covalent attachment to the target, and (3) a reporter tag (e.g., biotin (B1667282) for affinity purification or a fluorophore for imaging) for detection and isolation. du.ac.in The this compound scaffold is a suitable candidate for the "recognition element" due to its known interactions with specific enzyme classes.

The synthesis of such a probe would involve strategically modifying the this compound core. General synthetic routes for 2-phenylimidazole derivatives often employ the Debus-Radziszewski reaction, which involves the condensation of a diketone (like glyoxal), an aldehyde (benzaldehyde), and ammonia (B1221849). To produce this compound, a methoxy-substituted precursor would be used. nih.gov Another common method involves the reaction of α-bromo-ketones with formamide (B127407). nih.gov

A hypothetical design for a trifunctional probe could involve:

Recognition Element: The this compound moiety.

Reactive Group: A photoreactive group like a benzophenone (B1666685) or diazirine, which can be appended to the phenyl ring. Upon UV irradiation, this group forms a covalent bond with the target protein.

Reporter Tag: An alkyne or azide (B81097) handle attached via a linker, allowing for the subsequent "click" conjugation of a biotin or fluorescent reporter tag.

This modular design allows for the creation of a library of probes to optimize target engagement and labeling efficiency. libretexts.org

Once synthesized, chemical probes derived from this compound can be used to identify their cellular binding partners through proteomic approaches. The primary and most studied target for the phenylimidazole class of compounds is Indoleamine 2,3-dioxygenase (IDO1), a heme-containing enzyme that is a key regulator of immune responses. nih.gov The parent compound, 4-phenylimidazole (B135205), is a known IDO1 ligand, and derivatives are developed as potent inhibitors. acs.orgscispace.com

A trifunctional probe based on this compound would be applied to a cell lysate or live cells. After allowing the probe to bind to its target(s), UV activation would initiate covalent cross-linking. The reporter tag (e.g., biotin) would then be used to enrich the probe-protein complexes on streptavidin beads. The captured proteins are subsequently identified using mass spectrometry, providing a profile of the proteins that interact with the this compound scaffold. This methodology is crucial for validating intended targets like IDO1 and discovering potential off-target interactions with other enzymes, such as cytochrome P450s, which are also known to interact with imidazole-based inhibitors. libretexts.org

The phenylimidazole scaffold is a classic inhibitor of heme-containing enzymes, with a well-documented mechanism of action against Indoleamine 2,3-dioxygenase 1 (IDO1). brynmawr.edunih.gov IDO1 is a critical enzyme in the kynurenine (B1673888) pathway, catalyzing the first and rate-limiting step of tryptophan degradation. nih.gov By inhibiting IDO1, compounds can reverse the immunosuppressive environment in tumors, making them attractive targets for cancer therapy. brynmawr.edu

The inhibitory mechanism of phenylimidazoles involves direct coordination of one of the imidazole's nitrogen atoms to the heme iron within the enzyme's active site. nih.gov This binding occupies the same site as the natural substrate, tryptophan, and can prevent the reductive activation of the enzyme, which is necessary for catalysis. nih.govacs.org This interaction often results in noncompetitive or uncompetitive inhibition kinetics with respect to tryptophan. acs.orgnih.gov

The potency of inhibition is highly dependent on the substitutions on the phenyl ring. Molecular docking and structure-activity relationship (SAR) studies of various 4-phenylimidazole derivatives against IDO1 have provided detailed insights into the binding pocket. For instance, substitutions at the ortho, meta, and para positions of the phenyl ring can form additional interactions with nearby amino acid residues, such as S167 and C129, significantly enhancing binding affinity compared to the unsubstituted parent compound. nih.govscispace.com While specific kinetic data for this compound is not extensively published, related derivatives show potent inhibition of IDO1 and other enzymes.

Table 1: Inhibitory Activity of Selected Phenylimidazole Derivatives and Related Compounds This table presents data for compounds structurally related to this compound to illustrate the inhibitory potential of the scaffold. Data for the exact target compound is limited in publicly available literature.

| Compound/Derivative Class | Target Enzyme | Reported Activity (IC₅₀) | Inhibition Type | Reference(s) |

|---|---|---|---|---|

| Phenylimidazole with furazan (B8792606) group | IDO1 | 67 nM (enzymatic) | - | acs.org |

| Fused di- and triheterocyclic compounds (based on 4-phenyl-4H-pyran) | IDO1 | 52 - 139 nM | Competitive/Uncompetitive | nih.gov |

| 1-((4-(4-bromophenyl)-1H-imidazol-2-yl)methyl)-3-(5-(pyridin-2-ylthio)thiazol-2-yl)urea | C. difficile FabK | 1.77 µM | Competitive (with NADH) | nih.gov |

| Imidazole-pyridine hybrid with dimethoxy substitution | Carbonic Anhydrase IX | 7.55 µM | - | mdpi.com |

Structure Activity Relationship Sar Studies in Imidazole Derived Systems

Analysis of Substituent Effects on Chemical Reactivity

The chemical reactivity of an aromatic ring system like that in 4-Methoxy-2-phenylimidazole is significantly influenced by the nature and position of its substituents. Substituents can alter the electron density of the ring, thereby affecting its susceptibility to chemical reactions. These effects are broadly categorized as activating or deactivating. libretexts.org

Activating groups donate electron density to the aromatic ring, making it more reactive. Examples include hydroxyl (–OH) and methoxy (B1213986) (–OCH₃) groups.

Deactivating groups withdraw electron density from the ring, making it less reactive. Examples include nitro (–NO₂) and carbonyl (–CHO) groups. libretexts.org

Computational studies, particularly using Density Functional Theory (DFT), are instrumental in quantifying these substituent effects. By calculating various quantum-chemical descriptors, researchers can predict and understand the reactivity of different derivatives. Key descriptors include:

HOMO-LUMO Energy Gap : The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller gap generally implies higher reactivity. researchgate.net

Ionization Potential (IP) : The energy required to remove an electron.

Electron Affinity (EA) : The energy released when an electron is added.

An ab initio study on several imidazole (B134444) derivatives provides insight into how substituents impact these electronic properties. The presence of different groups, such as methyl, methoxy, and chloro, on the phenylimidazole scaffold leads to distinct electronic profiles, which can be correlated with properties like corrosion inhibition. researchgate.net For instance, the 6-methyl-2-(4-methoxyphenylimidazole)[1,2α]pyridine compound was found to have a better potential as a corrosion inhibitor due to its small HOMO-LUMO energy gap and low global hardness. researchgate.net

Table 1: Calculated Electronic Properties of Substituted Imidazole Derivatives Data sourced from an ab initio study on imidazole derivatives. researchgate.net

| Compound | HOMO-LUMO Gap (eV) | Ionization Potential (eV) | Electron Affinity (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| 2-phenylimidazole[1,2-α]pyridine | 10.741 | 7.420 | -3.321 | 4.881 |

| 6-methyl-2-phenylimidazole[1,2-α]pyridine | 10.661 | 7.355 | -3.306 | 5.234 |

| 6-methyl-2-(4-methoxyphenylimidazole)[1,2α]pyridine | 10.184 | 7.199 | -2.985 | 5.922 |

SAR studies on other imidazole series have shown that methoxy-substituted analogs can retain a high degree of selectivity for their biological targets, highlighting the strategic importance of this functional group. nih.gov

Rational Design Based on Computational and Structural Data

Modern drug discovery heavily relies on computational methods to accelerate the design and optimization of lead compounds. For imidazole-derived systems, techniques like molecular docking and 3D-QSAR provide invaluable information about ligand-target interactions and the structural requirements for activity.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. arabjchem.org This method helps to understand drug-receptor interactions by predicting the binding mode and affinity, which is often expressed as a scoring function or binding energy. arabjchem.orgsemanticscholar.org The process involves placing the ligand into the active site of the receptor and evaluating the stability of the resulting complex.

A key application of molecular docking is in structure-based drug design. For example, in the development of 4-phenyl-imidazole (4-PI) derivatives as inhibitors of the enzyme Indoleamine 2,3-dioxygenase (IDO), docking experiments were used to guide the design process. nih.gov The simulations predicted that hydroxyl substitutions at the ortho or meta positions of the phenyl ring could form favorable hydrogen bonds with the amino acid residue Serine 167 (S167) in the enzyme's active site. nih.gov Similarly, thiol substitutions were predicted to interact with Cysteine 129 (C129). These computational insights led to the synthesis of analogs that were approximately ten times more potent than the original compound. nih.gov

In other studies, docking of imidazole derivatives into the active site of p38α MAP kinase has been performed to rationalize their anti-cytokine activity. brieflands.com The analysis of docking poses reveals critical interactions, such as hydrogen bonds and non-polar contacts, that stabilize the ligand-protein complex. nih.gov

3D-QSAR is a computational methodology that correlates the biological activity of a set of compounds with their three-dimensional properties. researchgate.net Unlike traditional QSAR, which uses 2D descriptors, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D fields. nih.govesisresearch.org

The general workflow for a 3D-QSAR study involves:

Alignment : A series of structurally related molecules with known biological activities are superimposed according to a common scaffold.

Field Calculation : Steric and electrostatic fields are calculated around the aligned molecules on a 3D grid.

Statistical Analysis : A statistical method, such as Partial Least Squares (PLS), is used to build a mathematical model that relates the variations in the field values to the variations in biological activity. esisresearch.org

The output of a 3D-QSAR analysis is a statistical model (validated by parameters like q² and r²) and a set of 3D contour maps. nih.gov These maps visualize the regions in space where specific properties are predicted to enhance or diminish activity:

Steric Maps : Often show green contours where bulky groups are favored and yellow contours where they are disfavored.

Electrostatic Maps : Typically use blue contours to indicate regions where positive charge is beneficial and red contours where negative charge is favored. esisresearch.org

These contour maps provide a visual guide for designing new molecules with improved potency. For instance, a 3D-QSAR study on benzimidazole derivatives, a related class of compounds, can reveal the key steric and electrostatic features required for their activity, aiding in the rational design of new inhibitors. esisresearch.orgbiointerfaceresearch.com

Strategies for Enhancing Molecular Functionality

Improving the functionality of a parent compound like this compound involves strategic modifications to enhance its desired properties, such as potency, selectivity, or solubility. Several key strategies are employed in medicinal chemistry to achieve this.

One fundamental approach is structural modification and functionalization . Even minor alterations to the imidazole scaffold can lead to significant improvements in biological performance. ijpsjournal.com This can involve adding, removing, or modifying substituents to optimize interactions with a biological target.

Bioisosterism is a widely used strategy in which a functional group is replaced by another group with similar physical and chemical properties. nih.gov This can lead to improved potency, reduced side effects, or better pharmacokinetic profiles. For example, a hydroxyl group might be replaced by a fluorine atom to block metabolic oxidation while maintaining the potential for hydrogen bonding. nih.gov

Another effective strategy is the incorporation of the imidazole ring into fused heterocyclic frameworks . Creating structures like benzimidazoles can enhance biological selectivity and potency by providing a more rigid scaffold that fits more precisely into a target's binding site. ijpsjournal.com

Finally, optimizing physicochemical properties is crucial. For instance, improving water solubility can be essential for a compound's bioavailability. This can be achieved by introducing polar functional groups into the molecular structure. nih.gov

Q & A

Basic: What are the common synthetic routes for 4-Methoxy-2-phenylimidazole, and what key reaction parameters influence yield?

Methodological Answer:

The synthesis typically involves cyclocondensation of substituted aldehydes with amines under acidic or reflux conditions. Key steps include:

- Reagent Selection : Substituted benzaldehydes and aminotriazoles are condensed in ethanol with glacial acetic acid as a catalyst .

- Reaction Optimization : Reflux duration (4–18 hours) and solvent choice (DMSO, ethanol) significantly impact yield. For example, prolonged reflux in DMSO increases cyclization efficiency but may degrade heat-sensitive intermediates .

- Purification : Crystallization using water-ethanol mixtures improves purity, with yields ranging from 65% to 94% depending on substituent steric effects .

Advanced: How can researchers optimize the synthesis of this compound to improve scalability and purity?

Methodological Answer:

Scalable synthesis requires:

- Solvent Engineering : Replace DMSO with eco-friendly solvents (e.g., ethanol/water mixtures) to reduce toxicity while maintaining reactivity .

- Catalyst Screening : Test Brønsted acids (e.g., acetic acid vs. p-toluenesulfonic acid) to enhance reaction rates without side products .

- Process Monitoring : Use HPLC to track intermediate formation and optimize distillation/crystallization steps. For example, intermediate purity >95% via HPLC correlates with final product stability .

Basic: What spectroscopic techniques are essential for characterizing this compound, and what spectral markers should be prioritized?

Methodological Answer:

- 1H/13C NMR : Identify methoxy (-OCH₃) protons at δ 3.8–4.0 ppm and aromatic protons in the phenyl/imidazole rings (δ 6.8–8.2 ppm). Carbon signals for the imidazole C-2 and C-4 positions appear at δ 140–160 ppm .

- IR Spectroscopy : Confirm N-H stretches (3200–3400 cm⁻¹) and C-O-C ether vibrations (1250–1050 cm⁻¹) .

- Melting Point Analysis : Compare observed m.p. (e.g., 141–143°C) with literature to assess crystallinity and impurities .

Advanced: How should discrepancies in reported melting points or NMR data for derivatives be systematically investigated?

Methodological Answer:

- Reproducibility Checks : Repeat synthesis under identical conditions (solvent, cooling rate) to rule out procedural variability .

- Polymorphism Studies : Perform X-ray diffraction to identify crystal packing differences affecting m.p. .

- Dynamic NMR : Resolve tautomerism or rotational isomerism in imidazole derivatives that may cause signal splitting .

Basic: What safety protocols are critical when handling this compound during synthesis?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Waste Management : Segregate halogenated byproducts (e.g., dichlorophenoxy intermediates) for professional disposal to avoid environmental contamination .

- Ventilation : Conduct reactions in fume hoods due to volatile solvents (e.g., DMSO, ethanol) .

Advanced: What computational methods can predict the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT Calculations : Model frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. For example, the C-5 position of the imidazole ring is often reactive due to electron-withdrawing methoxy groups .

- Docking Studies : Simulate binding interactions with biological targets (e.g., enzymes) to guide functionalization for medicinal applications .

Basic: How does solvent choice affect reaction kinetics in synthesizing this compound?

Methodological Answer:

- Polar Protic Solvents (e.g., ethanol) : Stabilize transition states via hydrogen bonding, accelerating cyclocondensation but risking byproduct formation at high temperatures .

- Aprotic Solvents (e.g., DMSO) : Enhance nucleophilicity of amine intermediates, improving yields but requiring longer reflux times .

Advanced: What strategies resolve contradictory biological activity data for analogs?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., halogenation at phenyl rings) and correlate with bioassay results .

- Meta-Analysis : Cross-reference biological data across studies, controlling for assay conditions (e.g., cell lines, concentration ranges) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.